molecular formula C22H33N5O3S B15165304 L-Isoleucyl-L-tryptophyl-L-methioninamide CAS No. 183956-78-7

L-Isoleucyl-L-tryptophyl-L-methioninamide

Cat. No.: B15165304
CAS No.: 183956-78-7
M. Wt: 447.6 g/mol
InChI Key: VRFUNPVJUKFEEZ-VKOGCVSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-tryptophyl-L-methioninamide is a tripeptide composed of the amino acids L-isoleucine, L-tryptophan, and L-methionine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tryptophyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The carboxyl group of L-methionine is attached to the resin.

    Deprotection: The protecting group on the amino group of L-methionine is removed.

    Coupling: The next amino acid, L-tryptophan, is activated and coupled to the deprotected L-methionine.

    Repetition: The deprotection and coupling steps are repeated for L-isoleucine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-tryptophyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various coupling reagents such as carbodiimides (e.g., EDC) and activating agents (e.g., HOBt) are used in peptide synthesis.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences or functional groups.

Scientific Research Applications

L-Isoleucyl-L-tryptophyl-L-methioninamide has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and stability.

    Biology: Studied for its role in protein-protein interactions and as a substrate for enzymatic reactions.

    Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel biomaterials and as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tryptophyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. For example, it may inhibit or activate enzymatic activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-tryptophyl-L-alaninamide
  • L-Isoleucyl-L-tryptophyl-L-leucinamide
  • L-Isoleucyl-L-tryptophyl-L-phenylalaninamide

Uniqueness

L-Isoleucyl-L-tryptophyl-L-methioninamide is unique due to the presence of the methionine residue, which imparts specific chemical reactivity and biological activity. The sulfur-containing side chain of methionine can undergo oxidation and participate in redox reactions, distinguishing it from other similar tripeptides.

Properties

CAS No.

183956-78-7

Molecular Formula

C22H33N5O3S

Molecular Weight

447.6 g/mol

IUPAC Name

(2S,3S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C22H33N5O3S/c1-4-13(2)19(23)22(30)27-18(21(29)26-17(20(24)28)9-10-31-3)11-14-12-25-16-8-6-5-7-15(14)16/h5-8,12-13,17-19,25H,4,9-11,23H2,1-3H3,(H2,24,28)(H,26,29)(H,27,30)/t13-,17-,18-,19-/m0/s1

InChI Key

VRFUNPVJUKFEEZ-VKOGCVSHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.